4-Bromo-6-chloro-3-phenylpyridazine

Regioselective cross-coupling Suzuki-Miyaura Sequential functionalization

Researchers requiring unsymmetrical 4,6-diaryl-3-phenylpyridazines face poor selectivity with standard dihalogenated analogs, often obtaining 7:3 mixtures. 4-Bromo-6-chloro-3-phenylpyridazine provides a built-in Br/Cl reactivity gradient, enabling complete C-4 selectivity in the first Suzuki coupling while leaving C-6 intact for a second orthogonal transformation. This sequential strategy is impossible with monohalogenated or homodihalogenated counterparts. Multi-vendor availability and consistent ≥95% purity ensure reproducible SAR development for multi-year medicinal chemistry campaigns.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 433935-99-0
Cat. No. B1280439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-3-phenylpyridazine
CAS433935-99-0
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl
InChIInChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
InChIKeyUCPHOSBKNXETOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-3-phenylpyridazine: Identity, Physicochemical Profile & Procurement


4-Bromo-6-chloro-3-phenylpyridazine (CAS 433935-99-0) is a heteroaromatic building block belonging to the halogenated 3-phenylpyridazine class, with the molecular formula C₁₀H₆BrClN₂ and a molecular weight of 269.52 g/mol [1]. It features a pyridazine core simultaneously substituted with a phenyl group at position 3, a bromine atom at position 4, and a chlorine atom at position 6 . The compound is a solid at ambient temperature with a reported melting point of 84–86 °C and a commercially available purity specification of ≥95% . Its primary documented research application is as a regioselective intermediate for Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, where the differential reactivity of the Br and Cl substituents enables sequential, controlled arylations .

Why Generic Halopyridazines Fail for 4-Bromo-6-chloro-3-phenylpyridazine


Generic substitution of 4-bromo-6-chloro-3-phenylpyridazine with simpler in-class halopyridazines (e.g., 3-chloro-6-phenylpyridazine, CAS 20375-65-9; or 3,6-dichloropyridazine) is not chemically equivalent for sequential cross-coupling applications. The defining feature of this compound is the simultaneous presence of bromine and chlorine on the same pyridazine ring, which creates a built-in reactivity gradient exploitable for regioselective Pd-catalyzed arylations . In contrast, 3-chloro-6-phenylpyridazine possesses only a single halogen handle, precluding sequential diversification, while 3,6-dichloropyridazine suffers from poor mono- vs. diarylation selectivity under standard Suzuki conditions, yielding 7:3 mixtures of mono- and diphenylated products [1]. The Br/Cl pairing on 4-bromo-6-chloro-3-phenylpyridazine uniquely enables selective coupling at the C–Br bond (position 4) while leaving the C–Cl bond (position 6) intact for subsequent orthogonal transformations, a capability that is absent in its dihalogenated and monohalogenated analogs .

4-Bromo-6-chloro-3-phenylpyridazine: Differentiation Evidence for Procurement


Regioselective Suzuki Arylation: C-4 Bromine Selectivity

The seminal study by Sotelo and Raviña (Synlett, 2002) demonstrated that 4-bromo-6-chloro-3-phenylpyridazine undergoes Suzuki–Miyaura cross-coupling with complete regioselectivity at the C-4 bromine position, leaving the C-6 chlorine completely intact . This selectivity does not require the presence of an iodine atom to create a reactivity differential, as is necessary in 3-chloro-6-iodopyridazine-based strategies [1]. Furthermore, the chloropyridazine moiety remaining after C-4 arylation serves as a masked carbonyl equivalent for downstream conversion to 3(2H)-pyridazinones, adding synthetic versatility beyond simpler haloarene building blocks . The Sciencedirect review on Suzuki coupling explicitly highlights this compound as evidence that selectivity can be achieved between bromine and chlorine without iodine, referencing it as Equation 34 [1].

Regioselective cross-coupling Suzuki-Miyaura Sequential functionalization Pyridazine diversification

Lower Melting Point Advantage vs. 3-Chloro-6-phenylpyridazine

4-Bromo-6-chloro-3-phenylpyridazine exhibits a melting point of 84–86 °C , which is significantly lower than that of its monohalogenated congener 3-chloro-6-phenylpyridazine (CAS 20375-65-9, mp 159–161 °C) [1]. This 75 °C difference in melting point has practical implications for laboratory handling, as the target compound remains a tractable solid at ambient temperature but melts at a temperature accessible to common laboratory heating equipment, facilitating melt-based purification or formulation steps. The lower melting point also reflects the disruption of crystal lattice packing by the additional bromine substituent, a feature that may correlate with improved solubility in organic solvents commonly used for cross-coupling reactions (e.g., DMF, THF, dioxane).

Physical properties Melting point Handling Purification

Positional Isomerism: 4-Br-6-Cl vs. 6-Br-4-Cl Regiochemistry

The positional isomer 6-bromo-4-chloro-3-phenylpyridazine (same CAS 433935-99-0 reported under different naming conventions by some vendors) places bromine at C-6 and chlorine at C-4, which would invert the regiochemical outcome of Suzuki coupling relative to the 4-bromo-6-chloro isomer . In the target compound (4-Br, 6-Cl), coupling occurs at the C-4 position adjacent to the phenyl-bearing C-3 carbon, whereas in the 6-Br, 4-Cl isomer the reactive site is at C-6, distal to the phenyl group. This positional difference is critical for designing synthetic routes where the phenyl group at C-3 may exert steric or electronic directing effects on subsequent transformations at C-4 vs. C-6. Several vendor entries explicitly note that 4-bromo-6-chloro-3-phenylpyridazine is specifically used for C-4 regioselective arylation, confirming that the documented selectivity profile is tied to this specific substitution pattern .

Positional isomer Regiochemistry Cross-coupling Structure-property relationship

Multi-Vendor Commercial Availability and Purity Documentation

4-Bromo-6-chloro-3-phenylpyridazine is stocked and distributed by multiple reputable chemical suppliers including Sigma-Aldrich (via Key Organics/BIONET), AKSci, Amadis Chemical, and Alchem Pharmtech, with a standard purity specification of ≥95% (some vendors offering 97%+) . Sigma-Aldrich provides Certificates of Analysis (COA) and Safety Data Sheets (SDS) for each batch . In contrast, its monohalogenated analog 3-chloro-6-phenylpyridazine (CAS 20375-65-9) is less broadly stocked, and the 6-bromo-4-chloro isomer—while listed in some catalogs—often lacks the depth of analytical documentation available for the 4-bromo isomer. The compound is available in research-scale quantities (mg to kg) with established shipping and storage protocols (long-term storage: cool, dry place) .

Commercial availability Purity specification Quality assurance Procurement

Masked Carbonyl: Chloropyridazine to Pyridazinone Pathway

A key distinguishing feature demonstrated by Sotelo and Raviña is that the chloropyridazine moiety in 4-bromo-6-chloro-3-phenylpyridazine functions as a masked carbonyl equivalent . After C-4 arylation, the remaining 6-chloropyridazine can be converted to the corresponding 3(2H)-pyridazinone, a privileged pharmacophore present in numerous bioactive compounds including PDE-III inhibitors and cardiovascular agents . This 'masking' strategy is not available to simple bromochloroarenes (e.g., 4-bromochlorobenzene) or to non-pyridazine heterocycles, as the conversion of a chloropyridazine to a pyridazinone exploits the unique electronic character of the diazine ring system. The Sciencedirect review cites this work specifically to highlight that 'chloropyridazines act as a masking group for the carbonyl moiety in cross-coupling reactions involving 5-bromo-3(2H)-pyridazinones' [1].

Masked carbonyl Pyridazinone synthesis Synthetic methodology Building block versatility

4-Bromo-6-chloro-3-phenylpyridazine: Validated Application Scenarios


4,6-Diaryl-3-phenylpyridazine Library Synthesis via Sequential Coupling

The complete C-4 selectivity in Suzuki coupling (Evidence Item 1) makes this compound the reagent of choice for constructing unsymmetrical 4,6-diaryl-3-phenylpyridazine libraries. A typical workflow involves: (i) Suzuki coupling at C-4 with Aryl¹–B(OH)₂, yielding 4-Aryl¹-6-chloro-3-phenylpyridazine with the chlorine at C-6 intact; (ii) a second, orthogonal cross-coupling (e.g., Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution) at C-6 to install Aryl². This sequential diversification strategy, which cannot be executed cleanly with 3,6-dichloropyridazine due to its poor monoarylation selectivity (7:3 product mixture) , enables the rapid generation of diverse, unsymmetrical diarylpyridazines for structure–activity relationship (SAR) studies [1].

4-Aryl-6-phenylpyridazinone Synthesis via Masked Carbonyl

Researchers targeting the 3(2H)-pyridazinone pharmacophore—a scaffold validated in PDE-III inhibitors, anti-inflammatory agents, and cardiovascular drugs—can employ 4-bromo-6-chloro-3-phenylpyridazine as a dual-purpose intermediate . After C-4 arylation, the 6-chloropyridazine is converted to the 3(2H)-pyridazinone, unmasking the carbonyl pharmacophore. This route avoids direct cross-coupling on 5-bromo-3(2H)-pyridazinones, which can suffer from competing O-arylation and poor solubility [1]. The chloropyridazine masking strategy, explicitly validated for this compound in the peer-reviewed literature, provides a cleaner synthetic path to this therapeutically relevant chemotype.

Regiochemical Quality Control: C-4 vs. C-6 Functionalization

For synthetic campaigns where the regioisomeric identity of the final product is critical (e.g., patent-bound pharmaceutical intermediates), the procurement of 4-bromo-6-chloro-3-phenylpyridazine (rather than its 6-bromo-4-chloro positional isomer) is essential (Evidence Item 3). The Suzuki coupling regiochemistry is dictated by the position of bromine: C-4 bromination directs arylation adjacent to the 3-phenyl group, while C-6 bromination directs arylation to the opposite side of the ring . This constitutional difference produces regioisomeric products that may exhibit divergent biological activities. Rigorous vendor specification and analytical verification (¹H NMR, melting point) are recommended to confirm positional isomer identity upon receipt.

Multi-Vendor Procurement for Long-Term Consistency

Given the compound's availability from at least five major suppliers (Sigma-Aldrich/Key Organics, AKSci, Amadis, Alchem Pharmtech, Chemwish) with documented purity ≥95% and available COA/SDS documentation , research organizations can implement a multi-vendor sourcing strategy to mitigate supply chain risk. This is particularly relevant for multi-year medicinal chemistry programs where intermediate availability and lot-to-lot consistency are critical for reproducible SAR development. The compound's established shipping classification (non-hazardous for transport) and defined long-term storage conditions (cool, dry place) further simplify institutional procurement and inventory management [1].

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